6-(Fluorescein-6-carboxamido)hexanoic acid, 90%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

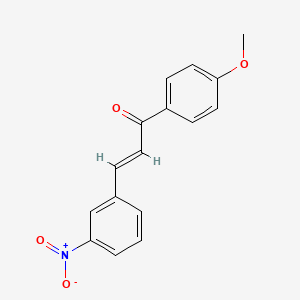

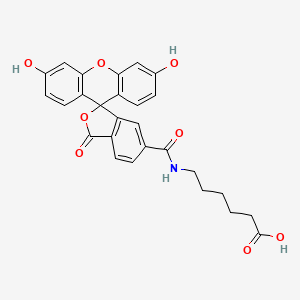

6-(Fluorescein-6-carboxamido)hexanoic acid, also known as Fluorescein-6-carboxamidocaproic acid or 6-FAM-X, is a chemical compound with the molecular formula C27H23NO8 . It is a yellow powder with a molecular weight of 489.47 . This compound is used as a fluorescein-based fluorescent label for proteins that can be analyzed in applications such as quenching experiments .

Molecular Structure Analysis

The molecular structure of 6-(Fluorescein-6-carboxamido)hexanoic acid is represented by the SMILES stringOC1=CC2=C (C (C3=CC=CC (C (NCCCCCC (O)=O)=O)=C3C (O)=O)=C (C=C4)C (O2)=CC4=O)C=C1 . Chemical Reactions Analysis

6-(Fluorescein-6-carboxamido)hexanoic acid is used as a fluorescent diagnostic agent in the analysis of amyloid-β peptides in cerebrospinal fluid samples . It is also used as a fluorescein-based fluorescent label for proteins that can be analyzed in applications such as quenching experiments .Physical and Chemical Properties Analysis

6-(Fluorescein-6-carboxamido)hexanoic acid is a yellow powder . It is soluble in DMSO, DMF, or methanol . It has a fluorescence excitation maximum at 491 nm and an emission maximum at 515 nm in 0.1 M Tris pH 9.0 .Applications De Recherche Scientifique

Fluorescence Studies and Oligonucleotide Labeling

6-(Fluorescein-6-carboxamido)hexanoic acid and its derivatives are used in synthesizing novel fluorophores for fluorescence studies. These fluorophores have been applied in labeling nucleosides and oligodeoxyribonucleotides, enabling the visualization and tracking of these biomolecules in various biological and chemical analyses. Such labeled compounds exhibit enhanced fluorescence signals and increased hybridization affinity, making them valuable tools in genetic research and diagnostics (Singh & Singh, 2007).

HPLC Derivatization Reagent

In high-performance liquid chromatography (HPLC), 6-(Fluorescein-6-carboxamido)hexanoic acid derivatives serve as fluorescent derivatization reagents for carboxylic acids. These reagents facilitate the sensitive and selective detection of fatty acids in complex mixtures, offering low detection limits and suitability for analyzing food samples and biological specimens. This application underscores the compound's utility in enhancing analytical methodologies for nutritional and metabolic studies (Du et al., 2008).

Protein Labeling

The structural flexibility and hydrophobic character of 6-aminohexanoic acid derivatives, including those related to 6-(Fluorescein-6-carboxamido)hexanoic acid, are crucial in the development of fluorescent probes for protein labeling. By incorporating such fluorophores, researchers can achieve minimal fluorescence quenching by the protein targets, thereby improving the efficiency of fluorescence-based detection and quantification methods in proteomics and biochemistry (Tian et al., 2008).

Click Chemistry Applications

The versatility of 6-(Fluorescein-6-carboxamido)hexanoic acid extends to its use in click chemistry for synthesizing modified fluoresceins. This approach enables the straightforward and efficient labeling of biomolecules, providing a powerful tool for studying biological processes, cellular imaging, and developing novel diagnostics and therapeutics. The developed methodologies not only offer high yields and purity but also adaptability to "soft" conditions, enhancing the applicability of fluorescent labeling in sensitive biological contexts (Selin et al., 2020).

Propriétés

IUPAC Name |

6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO8/c29-16-6-9-19-22(13-16)35-23-14-17(30)7-10-20(23)27(19)21-12-15(5-8-18(21)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWQNFDVCXCPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.